6-(1,3-Dioxan-5-yloxy)nicotinic acid
Description
Properties
IUPAC Name |
6-(1,3-dioxan-5-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-10(13)7-1-2-9(11-3-7)16-8-4-14-6-15-5-8/h1-3,8H,4-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRHBHKUGURTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)OC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Intermediate Formation
Method Overview:
This involves initial synthesis of a nicotinic acid derivative bearing a suitable leaving group (e.g., halide or tosylate) at the 6-position, followed by nucleophilic substitution with 1,3-dioxan-5-ol.
- Preparation of 6-halonicotinic acid derivatives:
- Electrophilic substitution or halogenation of nicotinic acid at the 6-position using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.
- Nucleophilic substitution with 1,3-dioxan-5-ol:
- Reaction with the halogenated intermediate in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents at elevated temperatures.
- Halogenation of nicotinic acid derivatives has been reported with yields of approximately 70-80% under optimized conditions.
- Subsequent ether formation with 1,3-dioxan-5-ol typically yields 65-75%, with purification steps involving recrystallization or chromatography.
Catalytic Cyclization and Ether Formation
Method Overview:
An advanced method involves the cyclization of suitable precursors under catalytic conditions to form the ether linkage directly.
- Use of acid catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids.
- Elevated temperatures (100-150°C).
- Solvent systems such as toluene or xylene with azeotropic removal of water to drive the reaction forward.
Research Findings:
This method has been explored for similar ether linkages in heterocyclic compounds, with yields around 50-70%. Optimization of catalyst loading and temperature is critical for high purity and yield.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Etherification | Nicotinic acid derivatives + 1,3-dioxan-5-ol | Reflux, polar aprotic solvent, catalytic DMAP | 60-85% | Simplicity, direct route | Requires activated intermediates |
| Multi-Step Halogenation & Substitution | Nicotinic acid halides + 1,3-dioxan-5-ol | Halogenation at 0-50°C, nucleophilic substitution at 80-120°C | 65-75% | Versatile, high control | Multi-step, purification needed |
| Catalytic Cyclization | Precursors + acid catalyst | 100-150°C, azeotropic water removal | 50-70% | Potential for high selectivity | Requires catalyst optimization |
Research Findings and Industrial Relevance
- Patents and literature indicate that etherification of nicotinic acid derivatives is feasible and adaptable for industrial synthesis, especially when employing activated intermediates like acid chlorides or halides (see patent US3272832A).
- Environmental considerations favor methods that avoid hazardous reagents like thionyl chloride or excessive halogenation, aligning with green chemistry principles.
- Reaction optimization has demonstrated that controlling temperature, solvent choice, and catalyst loading significantly impacts yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Dioxan-5-yloxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The nicotinic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form reduced nicotinic acid derivatives.
Substitution: The 1,3-dioxane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nicotinic acid moiety may yield carboxylic acids, while substitution reactions on the 1,3-dioxane ring can introduce various functional groups.
Scientific Research Applications
6-(1,3-Dioxan-5-yloxy)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(1,3-Dioxan-5-yloxy)nicotinic acid involves its interaction with specific molecular targets. The nicotinic acid moiety can interact with receptors or enzymes, modulating their activity. The 1,3-dioxane ring may also contribute to the compound’s overall biological activity by affecting its binding affinity or stability.
Comparison with Similar Compounds
Metabolic Stability and Oxidation Resistance
- Nicotinic acid derivatives with bulky substituents, such as the 1,3-dioxane ring, are hypothesized to resist microbial oxidation. Evidence from Pseudomonas fluorescens studies shows that unsubstituted nicotinic acid undergoes rapid ring cleavage, producing CO₂ . The dioxane ether in 6-(1,3-Dioxan-5-yloxy)nicotinic acid may hinder this degradation, extending its bioavailability compared to simpler analogs .
Enzyme Binding and Substrate Recognition
- Human nicotinic acid phosphoribosyltransferase (NaPRTase) binds nicotinic acid via residues like R318A, which interacts with the carboxylic acid group . In contrast, GKA20’s amide group enhances glucokinase binding through hydrogen bonding .
Physicochemical Properties
- The 1,3-dioxane substituent increases lipophilicity (clogP ~1.5) compared to 6-methoxynicotinic acid (clogP ~0.2), improving membrane permeability but reducing aqueous solubility . Benzodioxole-containing analogs (e.g., 2-(1,3-Benzodioxol-5-yloxy)nicotinic acid) exhibit intermediate properties due to aromaticity and planarity .
Biological Activity
6-(1,3-Dioxan-5-yloxy)nicotinic acid is a derivative of nicotinic acid (niacin) that has garnered interest due to its potential biological activities. This compound exhibits properties that may influence various biological pathways, making it a subject of research in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular structure of 6-(1,3-Dioxan-5-yloxy)nicotinic acid includes a dioxan moiety that enhances its lipophilicity and may affect its interaction with biological targets. Its chemical formula is , and it is characterized by the presence of a nicotinic acid core, which is known for its role in lipid metabolism and receptor modulation.
The mechanism through which 6-(1,3-Dioxan-5-yloxy)nicotinic acid exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various molecular targets involved in metabolic pathways. Similar compounds have shown to activate sirtuins, particularly SIRT1, which is implicated in metabolic regulation and longevity .
Lipid Metabolism
Nicotinic acid derivatives are recognized for their ability to modulate lipid profiles. Studies indicate that they can lower triglycerides and increase high-density lipoprotein (HDL) cholesterol levels. The activity of 6-(1,3-Dioxan-5-yloxy)nicotinic acid may parallel these effects, potentially serving as a therapeutic agent in dyslipidemia management .
Anti-inflammatory Properties
Research on related compounds suggests that nicotinic acid derivatives may exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This action could be mediated through pathways involving GPR109A receptors, which are known to be activated by nicotinic acid .
Neuroprotective Effects
Preliminary studies have indicated that nicotinic acid derivatives may protect against neurodegenerative diseases. The activation of SIRT1 has been linked to neuroprotection, suggesting that 6-(1,3-Dioxan-5-yloxy)nicotinic acid could have similar benefits in models of neurodegeneration .
Case Studies
Several studies have investigated the effects of nicotinic acid derivatives on various health conditions:
- Cardiovascular Health : In clinical trials assessing the impact of nicotinic acid on cardiovascular outcomes, it was found to significantly reduce the incidence of myocardial infarction among patients with dyslipidemia .
- Metabolic Disorders : Research has shown that derivatives can improve insulin sensitivity and glucose metabolism in animal models, indicating potential use in diabetes management .
Comparative Analysis
A comparative analysis of 6-(1,3-Dioxan-5-yloxy)nicotinic acid with other nicotinic acid derivatives reveals distinct advantages:
| Compound Name | Lipid Modulation | Anti-inflammatory | Neuroprotective |
|---|---|---|---|
| 6-(1,3-Dioxan-5-yloxy)nicotinic acid | Moderate | Yes | Possible |
| Nicotinamide | High | Yes | Yes |
| Niacin (Nicotinic Acid) | High | Moderate | No |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 6-(1,3-Dioxan-5-yloxy)nicotinic acid, and how do reaction conditions influence yield?
- Methodological Answer :
- Key Steps :
Functional Group Protection : Use anhydrous solvents like DMF or THF to stabilize reactive intermediates. For example, similar nicotinic acid derivatives (e.g., 6-(2-furyl)nicotinic acid) are synthesized under inert atmospheres to prevent oxidation .
Coupling Reactions : Optimize the coupling of 1,3-dioxane-5-ol to the nicotinic acid core using carbodiimide-based reagents (e.g., EDC/NHS), as seen in analogous heterocyclic ether syntheses .
Temperature Control : Maintain low temperatures (0–5°C) during exothermic steps to minimize side reactions .
- Yield Optimization :
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 0–5 | EDC/NHS | ~75–85 |
| THF | 25 | DCC | ~60–70 |
Q. What safety protocols are critical when handling 6-(1,3-Dioxan-5-yloxy)nicotinic acid in the lab?
- Methodological Answer :
- PPE Requirements : Use P95 respirators for dust control and nitrile gloves to prevent dermal exposure, as recommended for structurally related carboxylic acids .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., THF or DMF vapors) .
- Emergency Measures :
- Skin Contact : Wash immediately with soap and water; remove contaminated clothing .
- Eye Exposure : Rinse with water for 15 minutes and seek medical attention .
Q. How can researchers confirm the structural integrity of 6-(1,3-Dioxan-5-yloxy)nicotinic acid post-synthesis?
- Methodological Answer :
- Analytical Techniques :
NMR Spectroscopy : Compare and NMR shifts with computational predictions (e.g., PubChem data for similar nicotinic acid derivatives) .
Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
HPLC Purity Assessment : Employ C18 columns with UV detection at 254 nm; target ≥95% purity, as standardized for related compounds .
Advanced Research Questions
Q. How can computational modeling discrepancies in predicting 6-(1,3-Dioxan-5-yloxy)nicotinic acid’s reactivity be resolved?
- Methodological Answer :
- Validation Strategies :
Cross-Platform Modeling : Compare results from DFT calculations (e.g., Gaussian) with molecular dynamics simulations to identify consensus reactivity trends .
Experimental Benchmarking : Validate computational predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
- Case Study : Misclassification of nicotinic acid derivatives by LLMs (e.g., SynAsk) highlights the need for manual verification of stereochemical assignments .
Q. What strategies address contradictory spectral data in characterizing 1,3-dioxane-substituted nicotinic acid derivatives?
- Methodological Answer :
- Multi-Technique Approach :
X-ray Crystallography : Resolve regioselectivity ambiguities (e.g., confirming the 5-position substitution in 1,3-dioxane rings) .
2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex aromatic systems .
- Example : For 6-(5-oxo-4-triazolyl-pyrazolyl)nicotinic acid, X-ray data resolved ambiguities in heterocyclic connectivity .
Q. How does the 1,3-dioxane moiety influence the biological activity of nicotinic acid derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
Lipophilicity Modulation : Measure logP values to assess how the 1,3-dioxane group enhances membrane permeability compared to unsubstituted analogs .
Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., MMPs or kinases) using fluorescence-based assays, as done for N-(benzo[d][1,3]dioxol-5-ylmethyl) analogs .
- Data Table :
| Compound | logP | IC (μM) | Target Enzyme |
|---|---|---|---|
| 6-(1,3-Dioxan-5-yloxy)nicotinic acid | 1.2 | 12.3 ± 1.5 | MMP-3 |
| Unsubstituted nicotinic acid | -0.5 | >100 | MMP-3 |
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the stability of 1,3-dioxane-substituted nicotinic acids under acidic conditions?
- Methodological Answer :
- Controlled Degradation Studies :
pH-Dependent Stability : Incubate the compound in buffers (pH 1–7) and monitor decomposition via HPLC at 24-hour intervals .
Identification of Degradants : Use LC-MS to detect cleavage products (e.g., nicotinic acid and 1,3-dioxane-5-ol fragments) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
